molecular formula C12H13N3O B253825 3-pyrrolidin-1-yl-1H-quinoxalin-2-one

3-pyrrolidin-1-yl-1H-quinoxalin-2-one

Cat. No. B253825
M. Wt: 215.25 g/mol
InChI Key: KZZZKRFSZKAKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrrolidin-1-yl-1H-quinoxalin-2-one, also known as PPQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PPQ is a heterocyclic compound that belongs to the quinoxaline family. It has a molecular formula of C14H14N4O and a molecular weight of 254.29 g/mol.

Mechanism of Action

The mechanism of action of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is not yet fully understood, but it is believed to involve the inhibition of mitochondrial respiration and the induction of oxidative stress. 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one for lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one is its relatively high cost compared to other compounds used in research.

Future Directions

There are many potential future directions for research involving 3-pyrrolidin-1-yl-1H-quinoxalin-2-one. One area of interest is in the development of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one-based anti-cancer drugs. Another area of interest is in the study of 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's effects on mitochondrial function and energy metabolism, which could lead to the development of new treatments for metabolic disorders such as diabetes. Additionally, 3-pyrrolidin-1-yl-1H-quinoxalin-2-one's anti-inflammatory and anti-oxidant properties could be further explored for their potential applications in the treatment of chronic inflammatory diseases.

Synthesis Methods

3-pyrrolidin-1-yl-1H-quinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-diaminopyridine with α-bromoacetophenone, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. This method has been optimized to produce 3-pyrrolidin-1-yl-1H-quinoxalin-2-one with high yield and purity.

Scientific Research Applications

3-pyrrolidin-1-yl-1H-quinoxalin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry, where 3-pyrrolidin-1-yl-1H-quinoxalin-2-one has shown potential as an anti-cancer agent. Studies have shown that 3-pyrrolidin-1-yl-1H-quinoxalin-2-one can induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

3-pyrrolidin-1-yl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZZKRFSZKAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyrrolidin-1-yl-1H-quinoxalin-2-one

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